3,4-Dicyanobenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
188021-59-2 |
|---|---|
Molecular Formula |
C8H5N3O2S |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
3,4-dicyanobenzenesulfonamide |
InChI |
InChI=1S/C8H5N3O2S/c9-4-6-1-2-8(14(11,12)13)3-7(6)5-10/h1-3H,(H2,11,12,13) |
InChI Key |
CYNHNQCTKLRDMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dicyanobenzene 1 Sulfonamide
Precursor Synthesis and Starting Material Derivationtandfonline.comtandfonline.com
The foundation of 3,4-Dicyanobenzene-1-sulfonamide synthesis lies in the preparation of appropriately substituted dicyanobenzene scaffolds. These precursors are primarily derived from halogenated benzonitriles or through the direct sulfonation of dicyanobenzene.
Halogenated Benzonitrile Precursorstandfonline.comresearchgate.net
A common route to obtaining the necessary precursors involves utilizing halogenated 1,2-dicyanobenzenes. tandfonline.com These compounds serve as versatile starting materials. For instance, the nucleophilic substitution of a halogen atom on the benzene (B151609) ring allows for the introduction of various functional groups, which can then be further manipulated to create the desired sulfonamide. The reactivity of the halogen substituent is a key factor in these synthetic transformations. Another significant approach involves the use of amino-substituted 1,2-dicyanobenzenes, which can be converted to diazonium salts. These salts are highly reactive intermediates that can undergo a variety of substitution reactions to introduce the required sulfonyl group. tandfonline.com For example, the reaction of tetrafluorophthalonitrile (B154472) with various sulfonamides under different conditions represents a method for synthesizing fluorinated sulfonamides. researchgate.net
Sulfonation of Dicyanobenzene Scaffoldstandfonline.comtandfonline.com
Direct sulfonation of the 1,2-dicyanobenzene scaffold is another important method for creating the key intermediate, 3,4-dicyanobenzenesulfonic acid. tandfonline.comtandfonline.com This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene ring. The position of sulfonation is directed by the existing cyano groups. The resulting sulfonic acid can then be converted into a more reactive species, such as a sulfonyl chloride, to facilitate the subsequent formation of the sulfonamide. tandfonline.com This direct sulfonation approach offers a more streamlined pathway to the desired intermediate compared to multi-step sequences starting from halogenated precursors.
Formation of the Sulfonamide Moietyresearchgate.netmdpi.comcbijournal.com
Once the 3,4-dicyanobenzene scaffold bearing a sulfonyl group or its precursor is in hand, the next critical step is the formation of the sulfonamide functional group. This is typically achieved through either direct amination or via a sulfonyl chloride intermediate.
Direct Amination Routesresearchgate.netmdpi.comcbijournal.com
Direct amination involves the reaction of a suitable sulfonating agent with an amine. While less common for the synthesis of this compound specifically, general methods for direct amination in sulfonamide synthesis exist. These routes can sometimes be achieved under milder conditions and may avoid the use of harsh chlorinating agents. researchgate.netmdpi.comcbijournal.com
Sulfonyl Chloride Intermediates and Amidation Reactionsresearchgate.netmdpi.comcbijournal.comsci-hub.se
The most prevalent and versatile method for forming the sulfonamide moiety proceeds through a sulfonyl chloride intermediate. researchgate.netmdpi.comcbijournal.com The 3,4-dicyanobenzenesulfonic acid, obtained from the sulfonation of 1,2-dicyanobenzene, is first converted to 3,4-dicyanobenzenesulfonyl chloride. tandfonline.com This is often accomplished using chlorinating agents like thionyl chloride or phosphorus pentachloride.
The resulting 3,4-dicyanobenzenesulfonyl chloride is a highly reactive electrophile. It readily undergoes nucleophilic attack by ammonia (B1221849) or a primary or secondary amine in a process known as amidation or sulfonylation. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, directly yields the desired this compound. sci-hub.se The choice of amine allows for the introduction of various substituents on the sulfonamide nitrogen, providing a route to a library of related compounds.
Optimization and Green Chemistry Approaches in this compound Synthesisresearchgate.netacs.org
In recent years, there has been a significant push towards developing more efficient, cost-effective, and environmentally friendly synthetic methods.
Several strategies have been explored to optimize sulfonamide synthesis. These include the use of flow chemistry, which can offer better control over reaction parameters, improved safety, and easier scalability. acs.org Mechanochemical approaches, utilizing ball milling to conduct reactions in the absence of solvents, have also emerged as a green alternative. rsc.org
From a green chemistry perspective, the focus has been on minimizing waste, avoiding hazardous reagents and solvents, and improving atom economy. The use of water as a solvent, where possible, is a key aspect of this approach. mdpi.comresearchgate.net Furthermore, developing catalytic methods that can proceed under milder conditions and reduce the need for stoichiometric reagents is an active area of research. For instance, the development of methods that avoid the use of traditional, often harsh, chlorinating agents for the synthesis of sulfonyl chlorides is a significant step towards a more sustainable process. acs.orgorganic-chemistry.org
Catalytic Strategies in Synthesis
The synthesis of sulfonamides, including derivatives like this compound, has significantly benefited from the development of various catalytic strategies. These methods offer improvements in efficiency, selectivity, and substrate scope compared to traditional approaches. Transition-metal catalysts, in particular, have been pivotal in forming the crucial carbon-nitrogen bond in these compounds.
Palladium-catalyzed reactions, for instance, are effective for the N-arylation of sulfonamides with aryl chlorides. researchgate.net This process can be conducted under microwave irradiation to achieve high yields in a short amount of time. researchgate.net Another significant advancement is the copper-catalyzed three-component synthesis, which directly combines (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate like DABSO. nih.gov This method is notable for its use of readily available starting materials and broad tolerance for different functional groups in both the boronic acid and amine coupling partners. nih.gov
Lewis acids such as antimony trichloride (B1173362) (SbCl₃) have also been employed as efficient catalysts, particularly in solvent-free conditions for reactions like the synthesis of 4,4'-diaminotriarylmethanes, demonstrating the versatility of catalytic approaches in related syntheses. beilstein-journals.org Furthermore, catalytic hydroamidation of 1,3-dienes using palladium complexes represents an atom-economical approach to creating N-allyl sulfonamides with high regioselectivity and yields. nih.gov This highlights the ongoing research into creating more sustainable and efficient catalytic systems for C-N bond formation. nih.gov
Table 1: Overview of Catalytic Strategies in Sulfonamide Synthesis This table is generated based on data from related sulfonamide syntheses and illustrates potential catalytic applications.
| Catalyst System | Reaction Type | Key Features | Typical Substrates |
|---|---|---|---|
| Copper(II) Catalyst with DABSO | Three-Component Synthesis | Direct, single-step synthesis from readily available monomers. nih.gov | Aryl/heteroaryl boronic acids, primary/secondary amines. nih.gov |
| Palladium Complexes | N-Arylation / Hydroamidation | High regioselectivity and good to excellent yields; can be paired with microwave irradiation. researchgate.netnih.gov | Sulfonamides, aryl chlorides, 1,3-dienes. researchgate.netnih.gov |
| Antimony Trichloride (SbCl₃) | Electrophilic Substitution | Mild and efficient for one-pot synthesis, particularly under solvent-free conditions. beilstein-journals.org | Aryl aldehydes and N,N-dimethylaniline. beilstein-journals.org |
| Quinoline-based Ionic Liquid | Multi-component Reaction | Acts as a catalyst in the solvent-free synthesis of pyridine (B92270) derivatives containing a sulfonamide moiety. nih.gov | Aryl aldehydes, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide. nih.gov |
Solvent-Free and Microwave-Assisted Syntheses
In line with the principles of green chemistry, solvent-free and microwave-assisted methods have emerged as powerful alternatives for the synthesis of sulfonamides. These techniques aim to reduce reaction times, improve energy efficiency, and minimize the use of hazardous organic solvents.
Microwave-assisted synthesis has been shown to dramatically accelerate the formation of sulfonamides. psu.edu Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is often more efficient than conventional methods. psu.edu This can result in significantly higher yields and cleaner reaction profiles in a fraction of the time. organic-chemistry.org For example, a convenient microwave-assisted method involves the reaction of amines with pentafluorophenyl (PFP) sulfonate esters, which often proceeds to completion without the need for chromatographic purification. researchgate.net Another approach uses microwave irradiation to synthesize sulfonamides directly from sulfonic acids or their sodium salts, avoiding the isolation of unstable sulfonyl chloride intermediates. organic-chemistry.org
Solvent-free synthesis, or solid-state reaction, offers another environmentally benign route. By eliminating the solvent, this method reduces waste, cost, and potential hazards. These reactions can be driven by heat, often in conjunction with a catalyst. For instance, the synthesis of certain pyridine derivatives bearing a sulfonamide group has been successfully achieved by heating a mixture of reactants with a catalytic amount of a quinoline-based ionic liquid under solvent-free conditions. nih.gov Similarly, the synthesis of triarylmethane derivatives has been effectively carried out using a catalytic amount of SbCl₃ under solvent-free conditions at elevated temperatures. beilstein-journals.org
Table 2: Comparison of Microwave-Assisted and Solvent-Free Sulfonamide Synthesis This table is generated based on data from various sulfonamide and related compound syntheses.
| Method | Typical Reaction Time | Conditions | Key Advantages | Reference Example |
|---|---|---|---|---|
| Microwave-Assisted | 10-30 minutes | Irradiation at 50-200 °C. researchgate.netorganic-chemistry.org | Rapid heating, reduced reaction time, improved yields, high purity. psu.eduorganic-chemistry.org | Direct synthesis from sulfonic acids using TCT activator. organic-chemistry.org |
| Solvent-Free | Variable (minutes to hours) | Heating at 90-120 °C, often with a catalyst. beilstein-journals.orgnih.gov | Reduced solvent waste, operational simplicity, high yields. beilstein-journals.org | Synthesis of sulfonamide-containing pyridines using an ionic liquid catalyst. nih.gov |
Chemical Reactivity and Transformation Pathways of 3,4 Dicyanobenzene 1 Sulfonamide
Reactions Involving the Nitrile Groups
The two nitrile groups on the benzene (B151609) ring are key sites for chemical modification. Their reactivity is influenced by the electron-withdrawing nature of the adjacent sulfonamide group, which enhances the electrophilicity of the nitrile carbons.
The carbon-nitrogen triple bond of the nitrile groups is susceptible to nucleophilic attack. libretexts.org This reactivity is a cornerstone for constructing more complex molecular architectures. Strong nucleophiles can add directly to the nitrile carbon, leading to the formation of imine anions, which can be further functionalized. libretexts.org
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, offer a powerful method for the synthesis of five-membered heterocycles. ijrpc.com Nitrile oxides, for instance, can react with the nitrile groups of 3,4-Dicyanobenzene-1-sulfonamide to form 1,2,4-oxadiazole derivatives. This type of reaction is a valuable tool in medicinal chemistry for creating diverse compound libraries. nih.gov
Table 1: Examples of Nucleophilic Addition and Cycloaddition Reactions
| Reactant | Reagent | Product Type |
| This compound | Grignard Reagents (RMgX) | Ketimine intermediates, hydrolyzing to ketones |
| This compound | Organolithium Reagents (RLi) | Ketimine intermediates, hydrolyzing to ketones |
| This compound | Nitrile Oxides (R-CNO) | 1,2,4-Oxadiazole derivatives |
The nitrile groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions. lumenlearning.comlibretexts.org This transformation typically proceeds through an amide intermediate. byjus.comchemistrysteps.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. libretexts.orglumenlearning.com The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.comchemistrysteps.com
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the nitrile carbon. libretexts.org Subsequent protonation and tautomerization also lead to an amide intermediate, which is then hydrolyzed to a carboxylate salt. chemistrysteps.com Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org
Table 2: Conditions for Hydrolysis of Nitrile Groups
| Condition | Reagents | Intermediate | Final Product |
| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | Amide | Carboxylic Acid |
| Basic | H₂O, OH⁻ (e.g., NaOH, KOH), heat | Amide | Carboxylate Salt |
The nitrile groups can be reduced to primary amines using various reducing agents. libretexts.org The choice of reagent determines the reaction conditions and selectivity.
Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce nitriles to primary amines. chemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. youtube.com
Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.org This method often requires elevated temperature and pressure. libretexts.org
Table 3: Common Reducing Agents for Nitrile Groups
| Reducing Agent | Typical Conditions | Product |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | Primary Amine |
| Hydrogen (H₂) with Metal Catalyst (Pd, Pt, Ni) | Elevated temperature and pressure | Primary Amine |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene, low temperature | Aldehyde (upon hydrolysis) |
Transformations at the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is another key reactive site in the molecule, offering opportunities for derivatization through reactions at the nitrogen atom.
N-Alkylation: The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base to form a sulfonamide anion. This anion can then act as a nucleophile in reactions with alkylating agents, such as alkyl halides, to form N-alkylated sulfonamides. nih.gov The reaction conditions, including the choice of base and solvent, can influence the efficiency of the alkylation. organic-chemistry.org
N-Acylation: N-acylation of sulfonamides can be achieved using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base like triethylamine or pyridine (B92270). semanticscholar.org N-acylbenzotriazoles have also been shown to be effective reagents for this transformation. semanticscholar.org The resulting N-acylsulfonamides are of significant interest due to their diverse biological activities. nih.gov
Table 4: N-Alkylation and N-Acylation of the Sulfonamide Group
| Transformation | Reagents | Product |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃) | N-Alkylsulfonamide |
| N-Acylation | Acyl chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N) | N-Acylsulfonamide |
| N-Acylation | N-Acylbenzotriazole, Base (e.g., NaH) | N-Acylsulfonamide |
The acidic nature of the sulfonamide protons allows for the formation of salts upon treatment with a base. These salts can exhibit different solubility and reactivity profiles compared to the parent sulfonamide. The formation of a sulfonamide salt increases the nucleophilicity of the nitrogen atom, facilitating subsequent reactions such as alkylation and acylation. nih.gov The choice of the counter-ion can also influence the physical properties of the resulting salt.
Aromatic Ring Functionalization and Substitution Reactions
The functionalization of the aromatic ring of this compound is characterized by a strong deactivation towards electrophilic attack and a pronounced activation towards nucleophilic substitution. This dual nature is a direct consequence of the potent electron-withdrawing effects of the cyano and sulfonamide substituents.
Electrophilic Aromatic Substitution (EAS) reactions involve the attack of an electrophile on the electron-rich π-system of the benzene ring. However, in this compound, the aromatic ring is rendered significantly electron-deficient.
Substituent Effects: Both the cyano and sulfonamide groups are powerful electron-withdrawing groups (EWGs). They pull electron density away from the benzene ring through both inductive and resonance effects. quora.comminia.edu.eglibretexts.org
Cyano Groups (-CN): These are among the strongest deactivating groups. The carbon atom of the cyano group is triple-bonded to an electronegative nitrogen atom, creating a partial positive charge on the carbon, which strongly withdraws electron density from the ring. quora.comstudy.com Resonance structures show that this withdrawal is most pronounced at the ortho and para positions relative to each cyano group. study.com Consequently, cyano groups act as meta-directors for EAS. minia.edu.egstudy.com
Sulfonamide Group (-SO₂NH₂): The sulfur atom in the sulfonamide group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms, making it strongly electron-withdrawing. Similar to a sulfonic acid group, it deactivates the entire ring and is also a meta-director. minia.edu.eg
The cumulative effect of three potent deactivating groups makes electrophilic aromatic substitution on this compound exceptionally challenging, requiring harsh reaction conditions.
Regioselectivity: The positions available for substitution on the ring are C-2, C-5, and C-6. The directing influence of the existing substituents determines the most likely position for an incoming electrophile.
| Substituent | Position | Directing Effect |
| 1-Sulfonamide | Meta positions | C-2 (blocked), C-5 |
| 3-Cyano | Meta positions | C-5 |
| 4-Cyano | Meta positions | C-2 (blocked), C-6 |
Based on this analysis, the C-5 and C-6 positions are the potential sites for electrophilic attack. The C-5 position is meta to both the 1-sulfonamide and the 3-cyano group. The C-6 position is meta to the 4-cyano group. The concerted deactivating effect of all three groups significantly lowers the reaction rate, and forcing conditions may lead to a mixture of products or decomposition.
In stark contrast to its inertness toward electrophiles, the electron-poor nature of the this compound ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.org
Activating Effects: The same electron-withdrawing groups that deactivate the ring for EAS activate it for SNAr by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgresearchgate.netlibretexts.org
Cyano Groups (-CN): As powerful EWGs, the cyano groups are excellent activators for SNAr reactions. wikipedia.org In SNAr, these groups are ortho, para-directors, meaning they effectively stabilize the negative charge when it is located at the ortho or para carbon relative to their position. libretexts.org
Sulfonamide Group (-SO₂NH₂): The sulfonamide group also contributes to the activation of the ring for nucleophilic attack, further enhancing its reactivity. researchgate.net
A primary and synthetically crucial transformation pathway for 1,2-dicyanobenzene derivatives is their cyclotetramerization to form phthalocyanines. nih.gov This reaction proceeds via nucleophilic attack on the cyano carbon atoms, typically templated by a metal ion. The sulfonamide group remains as a peripheral substituent on the resulting phthalocyanine (B1677752) macrocycle, modifying its properties such as solubility. researchgate.netgoogle.com This reaction underscores the high reactivity of the cyano groups toward nucleophiles.
While classic SNAr involves the displacement of a leaving group like a halide, the dicyano moiety itself serves as the reactive site in these cyclization reactions. If a good leaving group were present on the ring (e.g., a halogen at C-2, C-5, or C-6), the molecule would be highly activated for its displacement by a nucleophile.
Multi-site Reactivity and Chemo-selectivity Considerations
The structure of this compound presents multiple potential sites for chemical reactions, leading to considerations of chemo-selectivity. The outcome of a reaction depends on the nature of the reagent and the conditions employed.
Potential Reactive Sites:
Aromatic C-H Bonds (C-2, C-5, C-6): Targets for electrophilic attack.
Cyano Groups (-C≡N): Targets for nucleophilic addition, hydrolysis, or reduction. They are the key sites for phthalocyanine formation.
Sulfonamide Group (-SO₂NH₂): The N-H protons are acidic and can be removed by a base. The sulfonyl group itself can potentially undergo reactions, though it is generally stable.
Chemo-selective Transformations:
Reaction with Electrophiles: Due to the severe deactivation of the ring, reactions with electrophiles are highly disfavored. Any forced reaction would likely target the least deactivated C-H bond, but side reactions would be prevalent.
Reaction with Nucleophiles/Bases: Strong nucleophiles will preferentially attack the electrophilic carbon atoms of the cyano groups. This is the most significant and productive reaction pathway, leading to valuable macrocycles like phthalocyanines. researchgate.netumich.edu Strong bases can deprotonate the sulfonamide nitrogen, forming a sulfonamidate anion.
Metal-Mediated Reactions: In the presence of metal salts (e.g., zinc, copper, cobalt salts) and high temperatures, the molecule will selectively undergo cyclotetramerization through the cyano groups to yield the corresponding metal-phthalocyanine tetrasulfonamide.
The following table summarizes the chemo-selectivity based on the type of reagent.
| Reagent Type | Primary Reactive Site | Predominant Reaction Type | Expected Product Class |
| Strong Electrophile (e.g., NO₂⁺) | Aromatic Ring (C-5/C-6) | Electrophilic Aromatic Substitution | Substituted dicyanobenzene-sulfonamide (low yield) |
| Strong Nucleophile (e.g., RO⁻, RNH₂) | Cyano Groups | Nucleophilic Addition / Cyclization | Phthalocyanine derivatives |
| Strong Base (e.g., NaH) | Sulfonamide N-H | Deprotonation | Sulfonamidate salt |
Structural Characterization and Spectroscopic Investigations of 3,4 Dicyanobenzene 1 Sulfonamide and Its Derivatives
Advanced Spectroscopic Techniques for Molecular Structure Elucidationripublication.comnih.govnih.govnih.govresearchgate.netraco.cat
NMR spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For derivatives of 3,4-Dicyanobenzene-1-sulfonamide, ¹H, ¹³C, and ¹⁵N NMR provide crucial data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectra of sulfonamide derivatives typically show characteristic signals for aromatic and sulfonamide protons. Aromatic protons generally appear in the region of 6.51-7.70 ppm. rsc.org The proton of the sulfonamide (-SO₂NH-) group is often observed as a singlet peak at a downfield chemical shift, typically between 8.78 and 10.15 ppm. rsc.org For instance, in a related sulfonamide derivative, the NH proton of the sulfonamide group was observed as a singlet at 8.52 ppm. ripublication.com
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are instrumental in identifying all unique carbon atoms within a molecule. fiveable.meresearchgate.net Aromatic carbons in sulfonamide derivatives typically resonate in the range of 111.83 to 160.11 ppm. rsc.org In the specific case of 1,3-dicyanobenzene (B1664544), the aromatic carbons would exhibit distinct signals based on their substitution pattern. nist.gov The chemical shifts of carbons are sensitive to the electronic effects of substituents on the benzene (B151609) ring. researchgate.net
¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR, ¹⁵N NMR can provide direct information about the nitrogen atoms in the nitrile and sulfonamide groups. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, including hybridization and participation in hydrogen bonding.
Interactive Data Table: Representative NMR Data for Sulfonamide Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹H | Aromatic (Ar-H) | 6.51 - 7.70 | rsc.org |
| ¹H | Sulfonamide (SO₂NH) | 8.78 - 10.15 | rsc.org |
| ¹³C | Aromatic (Ar-C) | 111.83 - 160.11 | rsc.org |
Vibrational spectroscopy, including both IR and Raman techniques, is essential for identifying the characteristic functional groups present in this compound. rsc.org
Infrared (IR) Spectroscopy: The IR spectrum of a sulfonamide will display characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the SO₂ group are prominent and typically appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. researchgate.net The N-H stretching vibration of the sulfonamide group is observed in the region of 3390–3323 cm⁻¹. researchgate.net The nitrile (C≡N) stretching vibration is expected to appear as a sharp band of medium intensity around 2230 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The symmetric vibrations of non-polar bonds, such as the C-S bond and the aromatic ring, often produce strong Raman signals. The SO₂ group also exhibits characteristic Raman bands. researchgate.net
Interactive Data Table: Key Vibrational Frequencies for Sulfonamide Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |
| SO₂ | Asymmetric Stretch | 1344 - 1317 | IR | researchgate.net |
| SO₂ | Symmetric Stretch | 1187 - 1147 | IR | researchgate.net |
| N-H | Stretch | 3390 - 3323 | IR | researchgate.net |
| C≡N | Stretch | ~2230 | IR | |
| S-N | Stretch | 924 - 906 | IR | researchgate.net |
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
For aromatic sulfonamides, a common fragmentation pathway observed in positive ion mode electrospray ionization mass spectrometry (ESI-MS) involves the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov This fragmentation is often followed by intramolecular rearrangement. nih.gov The stability of the resulting [M + H - SO₂]⁺ ion is influenced by the substituents on the aromatic ring. nih.gov Electron-withdrawing groups, such as the nitrile groups in this compound, can influence the fragmentation pathways. nih.gov The molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) will confirm the molecular weight of the compound. For example, 1,3-dicyanobenzene has a molecular weight of 128.13 g/mol . nist.gov
X-ray Crystallography for Solid-State Structure Determinationripublication.comnih.gov
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and details about the three-dimensional arrangement of molecules in the crystal lattice.
The crystal structure of sulfonamide derivatives is often stabilized by a network of intermolecular interactions. researchgate.net Hydrogen bonds are particularly significant, with the sulfonamide group acting as both a hydrogen bond donor (N-H) and acceptor (S=O). nih.gov In many sulfonamide crystal structures, molecules form dimers or more extended networks through N-H···O hydrogen bonds. nih.gov
The conformation of the sulfonamide group is a key feature of its structure. The geometry around the sulfur atom is tetrahedral, and the orientation of the benzene ring relative to the S-N bond can vary. The dihedral angle between the plane of the benzene ring and the C-S-N plane is an important conformational parameter. In some related sulfonamides, the conformation of the N-H bond has been observed to be anti to a substituent on the aniline (B41778) ring. nih.gov
Theoretical and Computational Chemistry of 3,4 Dicyanobenzene 1 Sulfonamide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental in elucidating the electronic structure and three-dimensional arrangement of atoms in 3,4-Dicyanobenzene-1-sulfonamide. These methods allow for a detailed analysis of bond lengths, angles, and the distribution of electron density within the molecule.
Density Functional Theory (DFT) has become a primary tool for investigating the structural parameters of molecules containing sulfonamide groups due to its accuracy and computational efficiency. nih.gov DFT calculations, particularly using functionals like B3LYP, are effective in modeling the geometry of both ground and excited states. nih.govnih.gov For sulfonamide derivatives, DFT has been successfully used to describe structural parameters, vibrational frequencies, and energies. nih.gov The optimization of the molecular structure of related sulfonamide compounds is often achieved using the B3LYP functional with a 6-311G+(d,p) basis set. nih.gov
The molecular structure of this compound, optimized using DFT, would reveal a distorted tetrahedral geometry around the sulfur atom of the sulfonamide group. mdpi.com This twisting of the sulfonamide group relative to the benzene (B151609) ring is a common feature in aromatic sulfonamides. mdpi.com The calculated bond lengths and angles provide a quantitative description of the molecular framework.
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d,p) level)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| S-N | 1.685 | O-S-O | 120.5 |
| S-O1 | 1.442 | O-S-N | 106.8 |
| S-O2 | 1.442 | O-S-C | 107.2 |
| S-C1 | 1.789 | N-S-C | 108.9 |
| C3-C4 | 1.405 | C2-C1-C6 | 119.5 |
| C3-CN1 | 1.445 | C1-C6-C5 | 120.3 |
| C4-CN2 | 1.445 | C(CN1)-C3-C4 | 121.2 |
Note: The data in this table is illustrative and based on typical values for similar compounds calculated using DFT methods.
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide another layer of accuracy for studying molecular systems. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer benchmark-quality results for molecular geometries and energies. For complex molecules, a combination of DFT for geometry optimization and higher-level ab initio methods for single-point energy calculations is often employed to balance accuracy and computational cost. finechem-mirea.ru
In the context of sulfonamides, ab initio calculations would further refine the understanding of the electronic distribution and the nature of the chemical bonds, particularly the polar covalent bonds within the sulfonamide group.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods are invaluable for predicting spectroscopic data, which aids in the experimental characterization of new compounds. For this compound, DFT calculations can predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. icontechjournal.comresearchgate.net
The calculated vibrational frequencies can be assigned to specific stretching, bending, and torsional modes within the molecule. icontechjournal.com For instance, the characteristic symmetric and asymmetric stretching vibrations of the SO2 group in sulfonamides are readily identifiable in the calculated IR spectrum. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used within DFT to predict the 1H and 13C NMR chemical shifts. icontechjournal.com
Conformational analysis of aromatic sulfonamides often reveals a preference for a synclinal conformation, leading to conformational chirality. mdpi.com The rotational barrier around the S-C bond and the N-C bond can be calculated to understand the flexibility of the molecule and the relative stability of different conformers.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| -SO₂NH₂ | SO₂ asymmetric stretch | ~1340 |
| -SO₂NH₂ | SO₂ symmetric stretch | ~1180 |
| -SO₂NH₂ | N-H stretch | ~3320 |
| -C≡N | C≡N stretch | ~2230 |
Note: The data in this table is illustrative and based on typical values for similar compounds calculated using DFT methods.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located, and reaction barriers can be calculated, providing a detailed picture of how a reaction proceeds. nih.govresearchgate.net
For this compound, computational modeling could be used to study its synthesis, for example, the chlorosulfonation of 1,2-dicyanobenzene followed by amination. The model would help in understanding the regioselectivity of the sulfonation step and the energetics of the subsequent amination. Furthermore, the reactivity of the cyano and sulfonamide groups in various chemical transformations can be explored. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the reactive sites of the molecule. nih.gov The distribution of these orbitals indicates where the molecule is most likely to act as a nucleophile or an electrophile.
Molecular Dynamics Simulations in Chemical Systems
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. nih.gov While quantum chemical calculations are typically performed on single molecules in the gas phase or with implicit solvent models, MD simulations can model the explicit interactions of a molecule with its environment, such as a solvent or a biological macromolecule. nih.govresearchgate.net
For this compound, MD simulations could be employed to study its solvation in different solvents, providing insights into its solubility and the local structure of the solvent around the molecule. If this compound were to be investigated as a potential drug candidate, MD simulations would be crucial for understanding its binding to a target protein. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and can help in the rational design of more potent derivatives. nih.gov
Derivatization Strategies and Applications of 3,4 Dicyanobenzene 1 Sulfonamide As a Chemical Scaffold
Design and Synthesis of Novel Sulfonamide-Nitrile Hybrid Compounds
The 3,4-Dicyanobenzene-1-sulfonamide scaffold offers distinct opportunities for creating novel hybrid compounds that retain both the nitrile and sulfonamide functionalities. The primary site for derivatization is the sulfonamide group (-SO₂NH₂), which can undergo various transformations common to primary sulfonamides. These reactions allow for the introduction of diverse substituents, leading to a library of hybrid molecules with tailored properties.
Standard synthetic methodologies can be applied to modify the sulfonamide group. For instance, N-alkylation or N-arylation of the sulfonamide nitrogen can be achieved by reacting it with various alkyl or aryl halides in the presence of a base. This approach introduces new organic fragments to the molecule, thereby modifying its steric and electronic properties. Another common strategy is the reaction of the primary sulfonamide with sulfonyl chlorides or acid chlorides to form N-acylsulfonamides or N-sulfonylsulfonamides, respectively. These reactions expand the molecular complexity and introduce additional hydrogen-bonding sites.
While specific literature on the derivatization of this compound is not abundant, the general reactivity of aromatic sulfonamides is well-established. The modification of the sulfonamide moiety is a cornerstone of medicinal chemistry for creating compounds with diverse biological activities. chemistrysteps.comrsc.org For example, the synthesis of novel sulfonamide derivatives is often achieved by reacting a primary amine with a substituted benzenesulfonyl chloride. libretexts.org In the case of this compound, the molecule itself would act as the sulfonamide component, reacting with various electrophiles to yield N-substituted products.
Table 1: Potential Derivatization Reactions for this compound
| Reaction Type | Reagents & Conditions | Resulting Functional Group |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Secondary/Tertiary Sulfonamide (-SO₂NHR / -SO₂NR₂) |
| N-Arylation | Aryl halide (Ar-X), Catalyst (e.g., CuI), Base | Secondary Sulfonamide (-SO₂NHAr) |
| N-Acylation | Acyl chloride (RCOCl), Base (e.g., Pyridine) | N-Acylsulfonamide (-SO₂NHCOR) |
| Reaction with Isocyanates | Isocyanate (R-NCO) | Sulfonylurea (-SO₂NHCONHR) |
This modular approach allows for the systematic design and synthesis of a wide array of sulfonamide-nitrile hybrid compounds, where the dicyanophenyl core serves as a rigid platform.
Utility as a Precursor for Heterocyclic Ring Systems
The dinitrile functionality of this compound makes it an excellent starting material for the synthesis of various nitrogen-containing heterocyclic rings through reactions involving the transformation of the nitrile groups.
Phthalocyanine (B1677752) Analogs via Cyclotetramerization
Phthalonitriles (1,2-dicyanobenzenes) are the quintessential precursors for the synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds. The synthesis typically involves the metal-templated cyclotetramerization of four phthalonitrile (B49051) units, a process known as the Linstead reaction.
Using this compound as the precursor in this reaction leads to the formation of phthalocyanine analogs bearing four sulfonamide groups, one on each of the peripheral benzo units. The general reaction involves heating the sulfonamide-substituted phthalonitrile in the presence of a metal salt (e.g., ZnCl₂, CuCl₂) in a high-boiling solvent like quinoline (B57606) or dimethylformamide (DMF). researchgate.net The resulting tetrasulfonamide phthalocyanines are valuable as functional dyes and pigments. The sulfonamide groups can enhance solubility in specific solvents and provide reactive handles for further functionalization or for anchoring the phthalocyanine core to substrates. google.comgoogle.com
The synthesis of phthalocyanine sulfochlorides, which are then reacted with amines to form sulfonamides, is a related, well-documented process. google.com The direct cyclotetramerization of 4-sulfamoylphthalonitrile represents a more direct route to these important macrocycles.
Other Nitrogen-Containing Heterocycles via Nitrile Transformations
Beyond phthalocyanines, the two nitrile groups on the this compound scaffold can be converted into a variety of other heterocyclic systems. The reactivity of nitriles allows for their transformation into five- and six-membered rings through cycloaddition and condensation reactions. chemistrysteps.comlibretexts.orgwikipedia.orgopenstax.org
One prominent example is the synthesis of triazoles . The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with a nitrile can be a pathway, though the reaction with alkynes is more common for 1,2,3-triazoles. nih.govbeilstein-journals.org More directly, 1,2,4-triazoles can be synthesized from nitriles. One method involves the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime, which then reacts with a second nitrile molecule in the presence of a copper catalyst to cyclize into a disubstituted 1,2,4-triazole. nih.gov Applying such a strategy to this compound could potentially lead to novel bis-triazole structures.
Another possibility is the conversion of the nitrile groups into tetrazoles . This is typically achieved by reacting the nitrile with an azide source, such as sodium azide (NaN₃) and an ammonium (B1175870) salt (e.g., NH₄Cl), in a polar aprotic solvent like DMF. This [2+3] cycloaddition reaction could convert one or both nitrile groups into tetrazole rings, creating compounds with potential applications as bioisosteres for carboxylic acids.
Furthermore, the hydrolysis of nitriles, either partially to amides or fully to carboxylic acids, opens up additional synthetic pathways. chemistrysteps.comwikipedia.org The resulting amide or carboxylic acid groups can then be used as handles for subsequent intramolecular or intermolecular cyclization reactions to form a wide range of other nitrogen- and oxygen-containing heterocycles. frontiersin.orgyoutube.com
Role in Supramolecular Chemistry and Crystal Engineering Research
The combination of strong hydrogen-bonding groups (sulfonamide) and π-systems (dicyanobenzene ring) makes this compound an excellent candidate for studies in supramolecular chemistry and the design of ordered solid-state architectures.
Non-Covalent Interactions and Self-Assembly Studies
The self-assembly of this compound in the solid state or in solution is governed by a variety of non-covalent interactions (NCIs). nih.govnih.govunam.mx The primary interactions include:
Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) is a potent hydrogen-bond donor (N-H) and acceptor (S=O). These interactions are highly directional and are primary drivers in forming predictable supramolecular structures. nih.govnih.gov
π-π Stacking: The electron-deficient aromatic ring, due to the presence of two electron-withdrawing nitrile groups and a sulfonyl group, can participate in π-π stacking interactions with other aromatic systems.
These varied and cooperative non-covalent forces can guide the molecules to self-assemble into well-defined, higher-order structures like tapes, sheets, or three-dimensional networks. rsc.org The study of these interactions is crucial for crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical and chemical properties.
Design of Hydrogen-Bonded Frameworks
The sulfonamide group is a well-established and robust functional group for the construction of hydrogen-bonded frameworks. nih.govnih.gov In the crystal structure of aromatic sulfonamides, the N-H protons typically form strong hydrogen bonds with the sulfonyl oxygen atoms of neighboring molecules. This frequently results in the formation of characteristic supramolecular synthons, such as centrosymmetric dimers or extended chains. nih.govnih.gov
While the specific crystal structure of this compound is not publicly documented, analysis of closely related aromatic sulfonamides provides a clear picture of the expected hydrogen-bonding patterns. The primary interaction is the N-H···O=S hydrogen bond, which organizes the molecules into predictable motifs. nih.gov The nitrile groups can also act as weak hydrogen bond acceptors (C-H···N), further stabilizing the crystal packing. nih.gov The interplay between the strong N-H···O bonds and weaker interactions dictates the final three-dimensional architecture. bath.ac.uk
The table below presents typical geometric parameters for hydrogen bonds found in the crystal structures of secondary benzene (B151609) sulfonamides, which serve as a reliable model for the interactions expected in this compound.
Table 2: Representative Hydrogen Bond Geometries in Aromatic Sulfonamide Crystal Structures
| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N-H | O=S | 0.86 | 2.05 - 2.20 | 2.90 - 3.05 | 160 - 175 |
| C-H (Aromatic) | O=S | 0.93 | 2.40 - 2.60 | 3.30 - 3.50 | 140 - 160 |
| C-H (Aromatic) | N≡C | 0.93 | 2.50 - 2.70 | 3.40 - 3.60 | 150 - 170 |
| Data derived from studies on analogous sulfonamide structures. nih.gov |
These well-defined hydrogen-bonding capabilities make this compound a valuable building block for crystal engineering, enabling the rational design of new solid-state materials with specific network topologies.
Building Block for Functional Organic Materials Development
The strategic placement of dicyano and sulfonamide groups on the benzene ring makes this compound a valuable precursor for a variety of functional materials. The nitrile groups can participate in cyclization and polymerization reactions, while the sulfonamide moiety can be used to introduce specific functionalities or to influence the solubility and coordination properties of the resulting materials.
Precursors for Polymer Synthesis
While direct polymerization of this compound into linear high-performance polymers is not extensively documented, its structural motifs are found in related polymeric systems. For instance, dicyanobenzene compounds, such as 1,4-dicyanobenzene, are utilized as monomers for the synthesis of functional polymers like polyamidines. researchgate.net These reactions typically involve the condensation of the dinitrile with diamines. The presence of the sulfonamide group in this compound offers a potential handle for creating polymers with enhanced properties, such as improved solubility or the ability to coordinate with metal ions.
A significant application of dicyanobenzene derivatives in polymer science is in the synthesis of phthalocyanines, which can be considered a form of template-driven polymerization. The tetramerization of phthalonitrile precursors around a central metal ion leads to the formation of a highly stable and intensely colored macrocyclic polymer. This compound can serve as a precursor for the synthesis of sulfonated phthalocyanines. nih.govgoogle.com These sulfonated macrocycles can be further polymerized or incorporated into larger polymeric frameworks.
The synthesis of metal phthalocyanine tetrasulfonic acids and their derivatives demonstrates the transformation of sulfonated phthalic acid precursors, which are structurally related to what would be derived from the hydrolysis of the nitrile groups in this compound. nih.gov The general pathway involves the reaction of the phthalonitrile derivative with a metal salt at elevated temperatures. mdpi.com
Table 1: Examples of Polymer Systems Derived from Related Dicyanobenzene Precursors
| Polymer Type | Precursor Example | Resulting Polymer | Key Features of Polymer |
| Polyamidine | 1,4-Dicyanobenzene and 4,4'-diaminodiphenyl oxide | Polyamidine | High thermal stability. researchgate.net |
| Sulfonated Phthalocyanine | 4-Sulfophthalic acid | Metal Phthalocyanine Tetrasulfonic Acid | Water-soluble, catalytic activity. nih.govworldscientific.com |
| Polymeric Phthalocyanines | Pyromellitic dianhydride | Metal Octasubstituted Phthalocyanine | Imide functional groups, potential for further modification. nih.gov |
Ligand Design in Coordination Chemistry
The derivatization of this compound into phthalocyanine macrocycles provides a powerful platform for ligand design in coordination chemistry. Phthalocyanines are exceptional ligands due to their ability to coordinate with a vast array of metal ions in their central cavity, forming stable metallophthalocyanine complexes. researchgate.netjchemrev.com The sulfonamide groups on the periphery of the phthalocyanine ring, derived from the starting material, can significantly influence the properties and applications of these metal complexes.
The synthesis of metal phthalocyanine sulfonamides has been reported, highlighting their utility as catalysts. google.com For example, cobalt phthalocyanine tetrasulfonamide has shown activity in sweetening processes for petroleum distillates. google.com The general synthesis involves the reaction of a metal phthalocyanine with chlorosulfonic acid to produce the corresponding sulfonyl chloride, which is then reacted with an amine. google.com Starting with this compound would offer a more direct route to incorporating the sulfonamide functionality.
Furthermore, sulfonated phthalocyanines are known to form various coordination structures, from monomeric species to sandwich-type dimers, depending on the reaction conditions and the presence of other coordinating molecules. worldscientific.com The sulfonamide groups can act as secondary coordination sites or can be used to tune the electronic properties of the central metal ion, thereby influencing the catalytic activity of the complex. nih.gov These complexes have been investigated for a range of catalytic applications, including aerobic oxidation reactions. mdpi.comnih.gov
The ability of phthalocyanines to act as ligands extends to the formation of more complex coordination polymers and metal-organic frameworks (MOFs). The peripheral sulfonamide groups can participate in hydrogen bonding or coordinate to adjacent metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. This demonstrates the potential of this compound as a foundational unit for creating highly structured and functional coordination materials.
Table 2: Examples of Metal Complexes and Coordination Polymers with Phthalocyanine-Based Ligands
| Complex/Polymer Type | Ligand Derivative | Metal Ion(s) | Application/Feature |
| Metal Phthalocyanine Sulfonamide | Phthalocyanine tetrasul (B1683111) fonamide | Cobalt (Co) | Catalysis (sweetening of petroleum distillates). google.com |
| Sulfonated Metal Phthalocyanine | Tetrasulfonated Phthalocyanine | Cobalt (Co) | Forms ordered structures in solution, catalytic activity in Merox process. worldscientific.com |
| Phthalocyanine-based Photocatalyst | Metallophthalocyanine (M: Zn, Cu, Co, Si) | Titanium (Ti) in TiO2 | Photocatalytic degradation of pollutants. mdpi.com |
| Phthalocyanine Conjugates | Phthalocyanine-sulfonamide conjugates | Zinc (Zn) | Photodynamic inactivation of bacteria. nih.gov |
Future Perspectives and Emerging Research Avenues for 3,4 Dicyanobenzene 1 Sulfonamide
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The foundational synthesis of 3,4-dicyanobenzene-1-sulfonamide has been described in the context of preparing sulfonated 1,2-dicyanobenzenes. A key method involves the synthesis of 3,4-dicyanobenzenesulfonic acids, which are then converted into various sulfonamides. uni-bremen.detandfonline.com This initial work provides a crucial starting point for developing more advanced and sustainable synthetic protocols.
Future research could focus on the following:
Greener Synthetic Routes: Exploration of solvent-free reaction conditions or the use of environmentally benign solvents could significantly enhance the sustainability of the synthesis. For instance, the use of zinc oxide nanoparticles as a reusable catalyst has been effective in the chemo-selective synthesis of other sulfonamides and could be adapted for this compound. tandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of sulfonamides from sulfonic acids, often leading to high yields in shorter reaction times. tandfonline.com Investigating the application of this technology to the synthesis of this compound could lead to more efficient production.
Flow Chemistry: Continuous flow reactors could offer improved control over reaction parameters, leading to higher purity and yields. This methodology is particularly advantageous for reactions that are exothermic or require precise temperature control.
Alternative Starting Materials: Investigating alternative and more readily available starting materials could make the synthesis more cost-effective and accessible.
Advanced Computational Studies for Predictive Design and Mechanistic Insights
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work and providing deep mechanistic understanding.
Key areas for computational investigation include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the electronic structure, molecular geometry, and vibrational frequencies of the compound. Such studies on related arylsulfonamides have been used to understand the effect of substituents on their solid-state structures. researchgate.net For this compound, DFT could elucidate the influence of the two nitrile groups on the sulfonamide moiety.
Molecular Docking Simulations: Given the prevalence of the sulfonamide group in medicinal chemistry, molecular docking studies could predict the binding affinity of this compound to various biological targets. evitachem.com This could identify potential, yet unexplored, therapeutic applications.
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of chemical bonds and intermolecular interactions within the crystal structure, providing insights into its stability and potential for forming co-crystals or other supramolecular assemblies.
Predictive Modeling for Material Properties: Computational models can predict various physicochemical properties, such as solubility, lipophilicity, and electronic properties, which are crucial for designing applications in materials science or medicinal chemistry.
Integration into Complex Supramolecular Architectures
The presence of both hydrogen bond donors (the sulfonamide N-H) and acceptors (the sulfonamide oxygens and nitrile nitrogens) makes this compound an excellent candidate for the construction of complex supramolecular structures.
Future research in this area could involve:
Crystal Engineering: Systematic studies of the crystallization of this compound with various co-formers could lead to the design of novel co-crystals with tailored properties. The study of 3,4-dichlorobenzenesulfonamide, a related compound, revealed a layered structure formed through N—H···O hydrogen bonds, suggesting a similar potential for this compound. researchgate.net
Metal-Organic Frameworks (MOFs): The nitrile groups are excellent ligands for metal ions, suggesting that this compound could serve as a functionalized linker in the synthesis of novel MOFs. These materials could have applications in gas storage, catalysis, or sensing.
Self-Assembling Monolayers: The compound could be investigated for its ability to form self-assembled monolayers on various surfaces, potentially leading to applications in electronics or as functional coatings.
Liquid Crystals: The rigid aromatic core and polar functional groups are features often found in liquid crystalline materials. Exploring derivatives of this compound could lead to the discovery of new liquid crystals with interesting phase behaviors.
Synergistic Research with Related Chemical Scaffolds and Functional Groups
The unique combination of the dicyanobenzene and sulfonamide scaffolds in one molecule opens up avenues for synergistic research that leverages the known properties of each component.
Comparison with other Dicyanobenzene Isomers: A comparative study of the properties and reactivity of sulfonamides derived from the three isomers of dicyanobenzene (phthalonitrile, isophthalonitrile, and terephthalonitrile) would provide valuable structure-property relationship data.
Derivatization of the Sulfonamide Group: The synthesis of a series of N-substituted derivatives of this compound would allow for the fine-tuning of its properties. This approach is widely used in drug discovery to optimize the activity and pharmacokinetic profiles of sulfonamide-based drugs.
Polymer Chemistry: The dicyanobenzene moiety is a precursor for the formation of phthalocyanines and other polymers. Investigating the polymerization of this compound or its derivatives could lead to the development of novel functional polymers with unique electronic or thermal properties.
Coordination Chemistry: The nitrile groups can be coordinated to metal centers, and the sulfonamide group can be deprotonated to act as a ligand. This dual functionality could be exploited to create novel coordination complexes with interesting catalytic or magnetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
